molecular formula C31H30BrN3O4 B10960029 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10960029
M. Wt: 588.5 g/mol
InChI Key: JOBYZZCDIZEMNK-UHFFFAOYSA-N
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Description

4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with bromophenoxy, methoxy, and pyridinyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with a suitable leaving group on the quinoline core.

    Pyridinyl group attachment: This step involves the coupling of the quinoline derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and pyridinyl groups are likely involved in binding to the active site of the target, while the quinoline core may interact with other regions of the target molecule, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The presence of the bromophenoxy group in 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide makes it unique compared to its chlorinated and fluorinated analogs. The bromine atom can participate in different types of interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.

Properties

Molecular Formula

C31H30BrN3O4

Molecular Weight

588.5 g/mol

IUPAC Name

4-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30BrN3O4/c1-18-11-14-27(33-16-18)35-31(37)28-19(2)34-23-8-6-9-24(36)30(23)29(28)20-12-13-25(38-3)21(15-20)17-39-26-10-5-4-7-22(26)32/h4-5,7,10-16,29,34H,6,8-9,17H2,1-3H3,(H,33,35,37)

InChI Key

JOBYZZCDIZEMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5Br)C(=O)CCC3)C

Origin of Product

United States

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